3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
3,5-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound belonging to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features a benzimidazole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Coupling with 3,5-Dimethoxybenzoic Acid: The final step involves coupling the benzimidazole derivative with 3,5-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,5-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives and their interactions with biological targets.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the benzimidazole moiety and methoxymethyl group.
3,5-Dimethoxy-N-(2-methoxyphenyl)benzamide: Contains a methoxyphenyl group instead of the benzimidazole moiety.
3,5-Dimethoxy-N-(2-methoxybenzyl)benzamide: Contains a methoxybenzyl group instead of the benzimidazole moiety.
Uniqueness
3,5-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both the benzimidazole moiety and the methoxymethyl group. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H19N3O4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C18H19N3O4/c1-23-10-17-20-15-5-4-12(8-16(15)21-17)19-18(22)11-6-13(24-2)9-14(7-11)25-3/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
ZQZWOGRYFPXQOF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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